molecular formula C7H11N3O B13530486 2-(Methoxymethyl)-4-methylpyrimidin-5-amine

2-(Methoxymethyl)-4-methylpyrimidin-5-amine

Cat. No.: B13530486
M. Wt: 153.18 g/mol
InChI Key: JBTFRSJVFVPNHP-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-4-methylpyrimidin-5-amine is a pyrimidine derivative with a methoxymethyl group at the 2-position and a methyl group at the 4-position Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-4-methylpyrimidin-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloromethyl-4-methylpyrimidine.

    Methoxymethylation: The 2-chloromethyl group is converted to a methoxymethyl group using methanol in the presence of a base like sodium methoxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-4-methylpyrimidin-5-amine can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxymethyl group can yield formaldehyde or formic acid, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

2-(Methoxymethyl)-4-methylpyrimidin-5-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid-related enzymes or receptors.

    Biology: The compound can be used in the study of nucleic acid interactions and as a probe in biochemical assays.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

    Industry: The compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-4-methylpyrimidin-5-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes involved in nucleic acid synthesis or repair. The methoxymethyl and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets, such as DNA or RNA polymerases.

Comparison with Similar Compounds

Similar Compounds

    2-(Methoxymethyl)-4-methylpyrimidine: Lacks the amine group at the 5-position.

    4-Methylpyrimidin-5-amine: Lacks the methoxymethyl group at the 2-position.

    2-(Methoxymethyl)-5-aminopyrimidine: Lacks the methyl group at the 4-position.

Uniqueness

2-(Methoxymethyl)-4-methylpyrimidin-5-amine is unique due to the presence of both the methoxymethyl and methyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-(methoxymethyl)-4-methylpyrimidin-5-amine

InChI

InChI=1S/C7H11N3O/c1-5-6(8)3-9-7(10-5)4-11-2/h3H,4,8H2,1-2H3

InChI Key

JBTFRSJVFVPNHP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1N)COC

Origin of Product

United States

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